n-(4-Ethyl-2-hydroxy-phenyl)-acetamide

Description

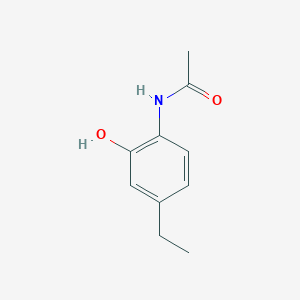

N-(4-Ethyl-2-hydroxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an ethyl group at the 4-position and a hydroxyl group at the 2-position, linked to an acetamide moiety. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The compound’s structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the hydroxyl group and enhanced lipophilicity from the ethyl substituent.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(4-ethyl-2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-8-4-5-9(10(13)6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |

InChI Key |

VMOLQIOZGGWMQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethyl-2-hydroxyphenyl)acetamide typically involves the acylation of 4-ethyl-2-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(4-Ethyl-2-hydroxyphenyl)acetamide can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethyl-2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethyl-2-hydroxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethyl-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The acetamide group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related acetamide derivatives highlights the influence of substituent type, position, and electronic effects on chemical reactivity and bioactivity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-Ethyl-2-hydroxyphenyl)acetamide | 4-Ethyl, 2-hydroxyphenyl | Not explicitly reported | Ethyl enhances lipophilicity; hydroxyl enables H-bonding |

| N-(2-Chloro-4-hydroxyphenyl)acetamide | 2-Chloro, 4-hydroxyphenyl | Antimicrobial | Chlorine increases electrophilicity and membrane penetration |

| N-(4-Methoxyphenyl)acetamide | 4-Methoxy | Antioxidant | Methoxy improves metabolic stability but reduces polarity |

| N-(4-Ethoxyphenyl)acetamide | 4-Ethoxy | Anti-inflammatory | Ethoxy group enhances bioavailability via metabolic resistance |

| N-(2-Hydroxyphenyl)acetamide | 2-Hydroxy | Enzyme inhibition | Hydroxyl at 2-position optimizes target binding |

| N-(4-Acetylphenyl)acetamide | 4-Acetyl | Moderate antioxidant | Acetyl group introduces ketone reactivity |

Key Findings from Comparative Studies

Substituent Position Matters: The 2-hydroxy group in N-(4-Ethyl-2-hydroxyphenyl)acetamide facilitates hydrogen bonding with biological targets, a feature shared with N-(2-hydroxyphenyl)acetamide. However, the additional 4-ethyl group in the former enhances membrane permeability compared to non-alkylated analogs . In contrast, N-(2-chloro-4-hydroxyphenyl)acetamide leverages a chlorine atom at the 2-position for stronger electrophilic interactions, improving antimicrobial potency .

Electronic Effects of Alkyl vs. Aryl Groups :

- Ethyl and ethoxy substituents (e.g., in N-(4-Ethoxyphenyl)acetamide) improve metabolic stability and prolong half-life compared to methoxy or acetyl groups .

- The ethyl group in N-(4-Ethyl-2-hydroxyphenyl)acetamide likely increases lipophilicity (logP ~2.5), favoring passive diffusion across biological membranes relative to polar analogs like N-(4-Methoxyphenyl)acetamide .

Biological Activity Trends: Hydroxyl-containing derivatives (e.g., N-(2-hydroxyphenyl)acetamide) often exhibit enzyme-inhibitory or antioxidant activities due to redox-active phenolic groups . Ethyl- or chloro-substituted analogs prioritize antimicrobial or anti-inflammatory applications, as seen in N-(2-chloro-4-hydroxyphenyl)acetamide and N-(4-Ethoxyphenyl)acetamide .

Mechanistic Insights

- The hydroxyl group in N-(4-Ethyl-2-hydroxyphenyl)acetamide may act as a hydrogen bond donor, mimicking natural substrates in enzymatic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.